![molecular formula C17H15ClN2O3S2 B2762905 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide CAS No. 923471-38-9](/img/structure/B2762905.png)
3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound that features a benzylsulfonyl group, a chlorobenzo[d]thiazolyl moiety, and a propanamide backbone
科学的研究の応用
Chemistry
In chemistry, 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of the compound “3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide” are currently unknown. The compound is structurally related to the thiazolo[5,4-d]thiazole fused (bi)heterocycle , which is known for its high oxidative stability and efficient intermolecular π–π overlap . .
Mode of Action
For instance, the electrochemical reduction of two chloro-substituted 4-(thiazol-2-ylazo) has been studied . In this case, the 1-chloro-4-(4-chlorothiazol-2-ylazo) forms both a stable radical anion and a dianion . This could suggest that “this compound” might also undergo similar electrochemical reactions, but this is purely speculative and needs further investigation.
Biochemical Pathways
The compound’s structure suggests it might interact with pathways involving electron transfer, given its potential for forming stable radical anions . .
Result of Action
Compounds with similar structures have shown promising results in the field of organic photovoltaics , suggesting potential applications in this area.
Action Environment
It’s known that solvent polarity can affect the excited state intramolecular proton transfer (esipt) reaction of similar compounds This suggests that the compound’s action might also be influenced by the polarity of its environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: The benzylsulfonyl group can be introduced via sulfonylation of benzyl chloride with a suitable sulfonating agent such as sodium sulfite under basic conditions.
Synthesis of the Benzo[d]thiazole Core: The 4-chlorobenzo[d]thiazole can be synthesized through a cyclization reaction involving 4-chloroaniline and carbon disulfide in the presence of a base, followed by oxidation.
Coupling Reaction: The final step involves coupling the benzylsulfonyl intermediate with the 4-chlorobenzo[d]thiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
類似化合物との比較
Similar Compounds
3-(Benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide: Similar structure but with a methyl group instead of a chlorine atom.
3-(Benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide: Similar structure but with a fluorine atom instead of a chlorine atom.
3-(Benzylsulfonyl)-N-(4-nitrobenzo[d]thiazol-2-yl)propanamide: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide can influence its electronic properties and reactivity, making it unique compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved biological activity or material properties.
特性
IUPAC Name |
3-benzylsulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c18-13-7-4-8-14-16(13)20-17(24-14)19-15(21)9-10-25(22,23)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMCWOIAMASZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
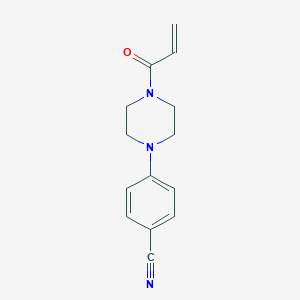
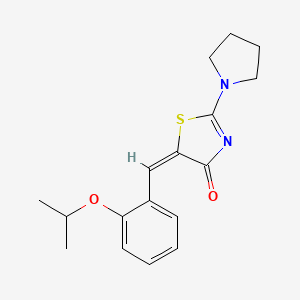
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2762826.png)
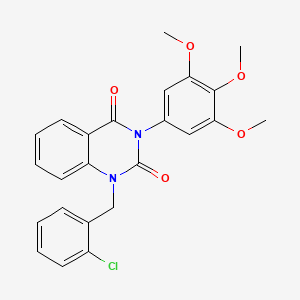
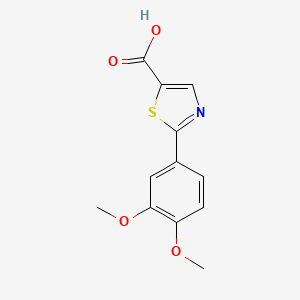
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)
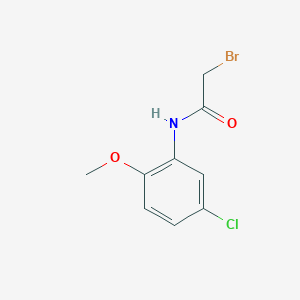

![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)
![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)

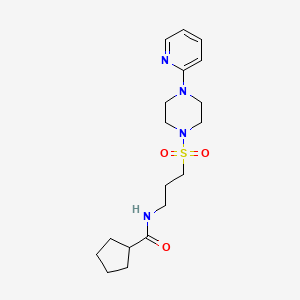
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide](/img/structure/B2762844.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)
